![molecular formula C21H15FN2O4S B2960025 5-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021093-84-4](/img/structure/B2960025.png)

5-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

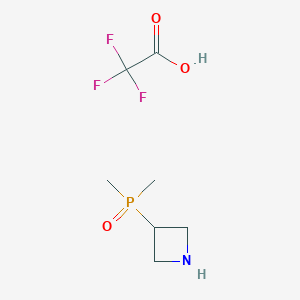

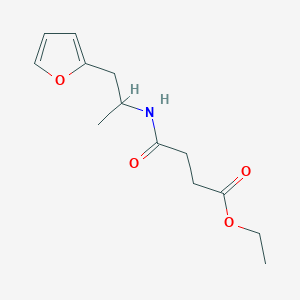

The compound is a complex organic molecule that contains several functional groups, including a pyran ring, a thiazole ring, a carboxamide group, and a fluorobenzyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The fluorobenzyl group would likely contribute to the compound’s polarity, and the thiazole and pyran rings could potentially participate in aromatic stacking interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and molecular structure. For example, the fluorobenzyl group could increase the compound’s polarity, and the thiazole and pyran rings could potentially increase its stability .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Research on the synthesis of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines has shown that these compounds can be synthesized to target specific biological activities. For instance, fluorocontaining substituted amides and dihydropyrazolo-[3,4-d]pyrimidines have been developed, demonstrating the versatility of fluoro-substituted compounds in medicinal chemistry (Eleev, Kutkin, & Zhidkov, 2015).

Design, Synthesis, and QSAR Studies

Novel analogs of pyrazol-5-ones derived from 2-amino benzo[d]thiazole have been designed and synthesized, displaying promising antibacterial activity against various strains. This research underscores the importance of structural modification in enhancing biological activity, where specific derivatives showed significant efficacy against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Mycobacterium Tuberculosis GyrB Inhibitors

A series of thiazole-aminopiperidine hybrid analogues have been identified as novel inhibitors of Mycobacterium tuberculosis GyrB, highlighting the potential of such compounds in treating tuberculosis. Among these, a specific compound demonstrated promising activity across various tests, suggesting a significant avenue for developing new antituberculosis agents (Jeankumar et al., 2013).

Anti-Inflammatory and Analgesic Activities

The synthesis of new imidazolyl acetic acid derivatives has been explored for their anti-inflammatory and analgesic properties. These studies contribute to the understanding of how specific chemical modifications can impact the biological activities of compounds, providing insights into the development of new therapeutic agents (Khalifa & Abdelbaky, 2008).

Cytotoxic Activity Against Cancer Cells

Research into the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases has demonstrated the potential of these compounds in cancer treatment. The structural diversity of these compounds allows for the exploration of various biological activities, offering promising directions for anticancer drug development (Hassan et al., 2015).

Mecanismo De Acción

Benzo[d]thiazol-2-yl compounds

Compounds containing the benzo[d]thiazol-2-yl motif have been studied for their potential applications in optoelectronics . They have been observed to undergo excited state intramolecular proton transfer (ESIPT), which can be affected by solvent polarity .

Thiazolo[5,4-d]thiazoles

These compounds are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They have been used as building blocks in the synthesis of semiconductors for plastic electronics .

Fluorobenzyl compounds

These compounds have been used in the development of electron transport materials for phosphorescent organic light-emitting diodes (PhOLEDs) . They exhibit a high triplet energy, which is able to confine triplet excitons of green or lower-energy emissive phosphorescent emitters within the emitting layer .

Propiedades

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxopyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O4S/c1-12-3-2-4-18-19(12)23-21(29-18)24-20(26)16-9-15(25)17(11-28-16)27-10-13-5-7-14(22)8-6-13/h2-9,11H,10H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHRXXWLIFMHGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2959942.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1-(3,4-dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2959945.png)

![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Ethyl 4-({4-[(4-ethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2959949.png)

![2-[(2-Chlorophenyl)methoxy]benzohydrazide](/img/structure/B2959951.png)

![N-1,3-benzodioxol-5-yl-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]acetamide](/img/structure/B2959955.png)

![methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2959956.png)

![ethyl 2-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2959960.png)

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2959962.png)